molecular formula C10H8ClN B1506800 7-Chloro-6-methylquinoline CAS No. 78941-94-3

7-Chloro-6-methylquinoline

Cat. No.: B1506800
CAS No.: 78941-94-3
M. Wt: 177.63 g/mol
InChI Key: DLKVFICCIWHLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-methylquinoline is a chlorinated derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline and its derivatives are widely found in nature and are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. The presence of chlorine and methyl groups in this compound enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.

Scientific Research Applications

7-Chloro-6-methylquinoline is utilized in various scientific research fields, including:

  • Chemistry: : It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: : The compound and its derivatives are studied for their antimicrobial, antimalarial, and anticancer properties.

  • Medicine: : It is used in the development of new drugs for treating infections, cancer, and other diseases.

  • Industry: : The compound is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Quinoline derivatives should be handled with care. They should be stored locked up and personal protective equipment should be used when handling them . Avoid breathing dust, gas, or vapors and avoid contact with skin and eyes .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Therefore, the future directions of 7-Chloro-6-methylquinoline could involve further exploration of its potential applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methylquinoline typically involves the following steps:

  • Chlorination: : The starting material, quinoline, undergoes chlorination to introduce the chlorine atom at the 7-position. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

  • Methylation: : The chlorinated quinoline is then methylated at the 6-position using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate (DMS). The reaction is typically carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and methylation steps.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-methylquinoline undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinone derivatives, which are useful in dye synthesis and other applications.

  • Reduction: : Reduction reactions can convert the compound to its corresponding hydroquinoline derivatives, which have different biological activities.

  • Substitution: : The chlorine and methyl groups can be substituted with other functional groups to create a variety of derivatives with tailored properties.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:
  • Quinone Derivatives: : These are important intermediates in the synthesis of dyes and pigments.

  • Hydroquinoline Derivatives: : These compounds exhibit different biological activities and are used in pharmaceutical research.

  • Substituted Derivatives: : These derivatives are used in the development of new drugs and materials with specific properties.

Mechanism of Action

The mechanism by which 7-Chloro-6-methylquinoline exerts its effects involves interaction with molecular targets and pathways in biological systems. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. It may also interact with other cellular targets to exert its antimicrobial and anticancer effects.

Comparison with Similar Compounds

7-Chloro-6-methylquinoline is compared with other similar compounds, such as 7-Bromo-4-chloro-6-methylquinoline and other quinoline derivatives. The presence of different halogen atoms and substituents in these compounds results in varying biological activities and chemical properties. The uniqueness of this compound lies in its specific combination of chlorine and methyl groups, which contribute to its enhanced reactivity and biological activity.

List of Similar Compounds

  • 7-Bromo-4-chloro-6-methylquinoline

  • 6-Methylquinoline

  • 7-Chloroquinoline

  • 4-Chloroquinoline

  • 6-Methyl-7-bromoquinoline

This comprehensive overview highlights the importance of this compound in scientific research and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable compound for various fields.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

7-chloro-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKVFICCIWHLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720299
Record name 7-Chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78941-94-3
Record name 7-Chloro-6-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78941-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-6-methylquinoline
Reactant of Route 2
Reactant of Route 2
7-Chloro-6-methylquinoline
Reactant of Route 3
Reactant of Route 3
7-Chloro-6-methylquinoline
Reactant of Route 4
Reactant of Route 4
7-Chloro-6-methylquinoline
Reactant of Route 5
Reactant of Route 5
7-Chloro-6-methylquinoline
Reactant of Route 6
Reactant of Route 6
7-Chloro-6-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.